molecular formula C19H19NO5 B11160197 N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]norvaline

N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]norvaline

Cat. No.: B11160197
M. Wt: 341.4 g/mol
InChI Key: XFZQKDYRBICSHS-UHFFFAOYSA-N
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Description

2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PENTANOIC ACID is a complex organic compound with a unique structure that includes a benzo[c]chromen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PENTANOIC ACID typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromen core through a Diels-Alder reaction between salicylaldehydes and α,β-unsaturated carbonyl compounds This is followed by oxidative aromatization to form the chromene core

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PENTANOIC ACID involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphodiesterase II, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to the active site of the enzyme, leading to changes in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit phosphodiesterase II, for example, sets it apart from other similar compounds.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(3-hydroxy-6-oxobenzo[c]chromen-4-yl)methylamino]pentanoic acid

InChI

InChI=1S/C19H19NO5/c1-2-5-15(18(22)23)20-10-14-16(21)9-8-12-11-6-3-4-7-13(11)19(24)25-17(12)14/h3-4,6-9,15,20-21H,2,5,10H2,1H3,(H,22,23)

InChI Key

XFZQKDYRBICSHS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O

Origin of Product

United States

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